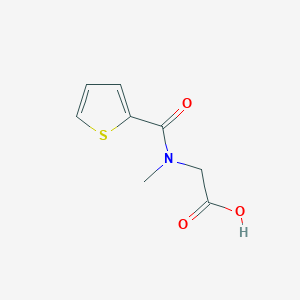

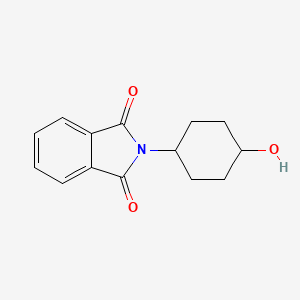

2-(N-methyl-1-thiophen-2-ylformamido)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-methyl-1-thiophen-2-ylformamido)acetic acid, also known as MFA-1, is a chemical compound that belongs to the class of formamido acids. It has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Structural Stabilization through Intramolecular Hydrogen Bonds

Research on related compounds, such as N-pyrazinoyl-gabapentin, highlights the role of intramolecular hydrogen bonds in stabilizing molecular structures. This principle could be applicable to 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid, where similar hydrogen bonding patterns might contribute to its stability and potentially influence its reactivity and interaction with other molecules in scientific applications (Wani et al., 2013).

Bioactive Compound Synthesis

Compounds incorporating the thiophene moiety, such as esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, have shown a range of biological activities including analgesic, neuroleptic, and anti-inflammatory effects. This suggests that derivatives of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid could be explored for similar bioactive properties, offering potential pathways for the development of new therapeutic agents (Salionov, 2015).

Advances in Material Science

The synthesis of highly substituted thiophenes and thiophene-based arylacetic acids provides insights into material science applications. By leveraging the structural attributes of thiophene derivatives, researchers can develop novel materials with specific electronic and optical properties, useful in areas such as conducting polymers and solar cell technologies (Zali-Boeini & Pourjafarian, 2012).

Electrochemical Sensors

The development of electrochemical sensors using thiophene derivatives demonstrates the utility of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid in sensor technology. These sensors can detect biological molecules, such as DNA, through specific interactions, highlighting potential research applications in diagnostics and environmental monitoring (Cha et al., 2003).

Synthetic Methodologies and Chemical Engineering

Research into the recovery of acetic acid from chemical processes involving thiophene derivatives underscores the importance of sustainable chemical practices. This knowledge can aid in the development of more efficient and environmentally friendly synthetic routes for compounds like 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid, contributing to advancements in green chemistry and process engineering (Tian-gui, 2006).

properties

IUPAC Name |

2-[methyl(thiophene-2-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9(5-7(10)11)8(12)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJFXOJRCYPZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600481.png)

![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)

![N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2600491.png)

![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2600498.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)